4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine

Vue d'ensemble

Description

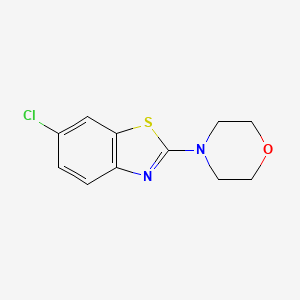

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a morpholine ring attached to the benzothiazole core, with a chlorine atom at the 6th position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been identified as a promising scaffold for developing antimicrobial and anticancer agents. Benzothiazole derivatives are known for their ability to inhibit various pathogens and cancer cell lines. For example, studies have shown that similar benzothiazole derivatives exhibit significant cytotoxic effects against human cervical cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can possess anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to reduce inflammation in preclinical models, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of benzothiazole derivatives. For instance, compounds designed based on similar structures have shown inhibitory effects on monoamine oxidase B and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's .

Biological Research

Enzyme Inhibition Studies

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine serves as a valuable probe for studying enzyme inhibition. Its interactions with various enzymes can provide insights into the mechanisms of action of benzothiazole derivatives. In vitro assays have demonstrated that these compounds can significantly inhibit key enzymes involved in metabolic pathways .

Cell Signaling Pathways

The compound may influence cellular functions by modulating signaling pathways. Research indicates that benzothiazole derivatives can affect gene expression and cellular metabolism, which is crucial for understanding their biological roles.

Material Science

Synthesis of Fluorescent Dyes

In material science, this compound has been utilized in synthesizing fluorescent dyes. These dyes are important for various applications, including biological imaging and sensing technologies.

Electroluminescent Materials

The compound is also explored for its potential use in electroluminescent materials, which are essential components in the development of organic light-emitting diodes (OLEDs) and other display technologies.

Agricultural Applications

Pesticide Development

Research into the agricultural applications of benzothiazole derivatives includes their potential use as pesticides or herbicides. Studies suggest that these compounds can exhibit herbicidal activity against certain plant species, making them candidates for developing new agrochemicals .

Data Tables

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Cytotoxicity against cancer cell lines |

| Anti-inflammatory drugs | Reduction of inflammation | |

| Neuroprotective agents | Inhibition of monoamine oxidase B | |

| Biological Research | Enzyme inhibition studies | Modulation of metabolic pathways |

| Cell signaling pathway analysis | Impact on gene expression | |

| Material Science | Synthesis of fluorescent dyes | Used in biological imaging |

| Development of electroluminescent materials | Applications in OLEDs | |

| Agricultural Applications | Development of pesticides | Herbicidal activity |

Case Studies

- Anticancer Activity Study : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .

- Neuroprotective Evaluation : Compounds based on similar structures were assessed for their ability to inhibit enzymes linked to neurodegenerative diseases. Results showed significant inhibitory activity against monoamine oxidase B, suggesting potential therapeutic benefits for Alzheimer's patients .

- Agricultural Trials : Field trials conducted with synthesized benzothiazole derivatives revealed promising results as herbicides, showcasing effective control over specific weed species while maintaining crop safety .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

It can be inferred from related compounds that its anti-inflammatory activity could be mediated chiefly through the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is not well-defined. Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have varying stability, degradation rates, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit dose-dependent effects in animal studies .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine typically involves the cyclization of 2-aminothiophenol with appropriate reagents. One common method is the reaction of 2-aminothiophenol with carbon disulfide (CS₂) and chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then treated with morpholine to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzothiazoles.

Oxidation: Formation of benzothiazole sulfoxides or sulfones.

Reduction: Formation of benzothiazole amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-1,3-benzothiazol-2-ylamine: Similar structure but lacks the morpholine ring.

2-(6-Chloro-1,3-benzothiazol-2-yl)ethanol: Contains an ethanol group instead of a morpholine ring.

6-Chloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of a morpholine ring.

Uniqueness

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also allows for greater versatility in chemical modifications, making it a valuable scaffold for drug development .

Activité Biologique

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound can be inferred from related compounds in the benzothiazole class. These compounds exhibit significant anti-inflammatory and analgesic properties primarily through the inhibition of prostaglandin biosynthesis. The key biochemical pathways involved include:

- Cyclooxygenase (COX) Pathway : Inhibition of COX enzymes reduces the conversion of arachidonic acid to prostaglandins, leading to decreased inflammation.

- 5-Lipoxygenase Pathway : Similar compounds have also been shown to inhibit leukotriene synthesis, further contributing to their anti-inflammatory effects.

Benzothiazole derivatives, including this compound, interact with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate gene expression and cellular metabolism.

- Enzyme Inhibition : They may act as inhibitors or activators of specific enzymes, impacting metabolic processes.

Cellular Effects

Research indicates that benzothiazole derivatives can affect cell proliferation and induce apoptosis in cancer cell lines. For instance:

- Cytotoxicity : Studies show that related compounds exhibit dose-dependent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values for these compounds often fall within the micromolar range .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 0.65 | Induces apoptosis |

| 4b | U937 | 2.41 | Cell cycle arrest (G2/M phase) |

| 4c | B16-F10 | 0.85 | Inhibits tubulin polymerization |

Research Applications

The compound has several potential applications in various fields:

- Medicinal Chemistry : It serves as a scaffold for developing new anti-inflammatory and antimicrobial agents.

- Biological Research : It is utilized as a probe for investigating enzyme inhibition and protein-ligand interactions.

- Material Science : The compound is explored for synthesizing fluorescent dyes and electroluminescent materials.

- Agricultural Chemistry : Investigations into its efficacy as a pesticide or herbicide are ongoing .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

- Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 100 µg/mL to 200 µg/mL .

- Anticancer Activity : In vitro evaluations showed that certain benzothiazole derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. For example, compound 4a was particularly effective against MCF-7 cells with an IC50 value of 0.65 µM .

- Inflammation Models : In animal models, related compounds have demonstrated anti-inflammatory effects by reducing edema in paw inflammation tests, supporting their potential therapeutic use in inflammatory diseases.

Propriétés

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBFKNDFYWFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.